2-Fluorotoluene-α-d1
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Overview
Description
2-Fluorotoluene-α-d1 is a research-grade product. It is not intended for human or veterinary use. The molecular formula of 2-Fluorotoluene-α-d1 is C7H7F . It appears as a colorless liquid with an aromatic odor .
Molecular Structure Analysis
The molecular structure of 2-Fluorotoluene-α-d1 is CH2DC6H4F . The molecular weight is 111.14 .Chemical Reactions Analysis
2-Fluorotoluene is of generally low reactivity. It reacts with strong oxidizing agents and strong reducing agents. It may also be incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides .Physical And Chemical Properties Analysis
2-Fluorotoluene has a molecular weight of 110.13 g/mol . It appears as a colorless liquid with an aromatic odor . It may sink or float on water .Scientific Research Applications
Electrochemical Incorporation of Carbon Dioxide
One of the main applications of 2-Fluorotoluene-α-d1 is in the field of electrochemical incorporation of carbon dioxide . This process is crucial in combating climate change as it aims to eliminate or reuse Carbon dioxide (CO2), the largest contributor to the greenhouse gases that cause global warming . The study describes the electrocarboxylation process of α,α,α-trifluorotoluene using different working electrodes (glassy carbon, silver, and copper) and electrolytes (polar aprotic solvent and ionic liquid) . Carboxylated compounds were obtained in the same way in both electrolytic medias with more than 80% conversion rates, high yields, good selectivity, and moderate efficiencies using silver and copper as cathodes in organic electrolytes and ionic liquids .
Proteomics Research
2-Fluorotoluene-α-d1 is also used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound, with its unique properties, offers exciting opportunities in various fields like pharmaceuticals, materials science, and organic synthesis.
Safety and Hazards
2-Fluorotoluene is flammable . It may cause respiratory irritation, serious eye irritation, and skin irritation . It is harmful if swallowed . It is recommended to use personal protective equipment, avoid breathing vapors, mist, or gas, ensure adequate ventilation, and remove all sources of ignition .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Fluorotoluene-α-d1 involves the substitution of a deuterium atom at the alpha position of 2-Fluorotoluene. This can be achieved through the use of a deuterium exchange reaction.", "Starting Materials": [ "2-Fluorotoluene", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Palladium on carbon (Pd/C)", "Hydrogen gas (H2)" ], "Reaction": [ "The first step involves the preparation of deuterium oxide (D2O) by reacting heavy water (D2O) with sodium hydroxide (NaOH).", "2-Fluorotoluene is then mixed with deuterium oxide (D2O) in the presence of palladium on carbon (Pd/C) catalyst and hydrogen gas (H2) at elevated temperature and pressure.", "The deuterium atom from deuterium oxide (D2O) is exchanged with the hydrogen atom at the alpha position of 2-Fluorotoluene, resulting in the formation of 2-Fluorotoluene-α-d1." ] } | |
CAS RN |
17359-78-3 |
Molecular Formula |
C7H7F |
Molecular Weight |
111.138 |
IUPAC Name |
1-(deuteriomethyl)-2-fluorobenzene |
InChI |
InChI=1S/C7H7F/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i1D |
InChI Key |
MMZYCBHLNZVROM-MICDWDOJSA-N |
SMILES |
CC1=CC=CC=C1F |
synonyms |
1-Fluoro-2-methylbenzene-α-d1; NSC 8859-α-d1; o-Fluorotoluene-α-d1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.